3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2088942-22-5
VCID: VC2735944
InChI: InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
SMILES: C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F
Molecular Formula: C13H7F4NO3
Molecular Weight: 301.19 g/mol

3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid

CAS No.: 2088942-22-5

VCID: VC2735944

Molecular Formula: C13H7F4NO3

Molecular Weight: 301.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid - 2088942-22-5

Description

3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound belonging to the class of pyridine carboxylic acids. It features a pyridine ring substituted with a fluorophenoxy group and a trifluoromethyl group, imparting unique electronic and steric properties that enhance its reactivity and biological activity. This compound has garnered significant attention in medicinal chemistry and materials science due to its potential applications in drug design, enzyme inhibition, and advanced materials development.

Synthesis Methods

The synthesis of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid involves several key steps:

  • Formation of the Pyridine Ring: This can be achieved through methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

  • Introduction of the Fluorophenoxy Group: This typically involves a nucleophilic aromatic substitution reaction between a fluorinated phenol and a suitable leaving group on the pyridine ring.

  • Introduction of the Trifluoromethyl Group: Trifluoromethyl iodide or trifluoromethyl sulfonate can be used in the presence of a base to introduce this group.

Types of Reactions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.

Applications

  • Medicinal Chemistry: Used as a building block in synthesizing pharmaceutical compounds targeting specific enzymes or receptors.

  • Materials Science: Utilized in developing advanced materials with unique properties.

  • Biological Studies: Serves as a probe in biological assays to study enzyme activity and protein interactions.

Biological Activity and Mechanism of Action

The biological activity of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy and trifluoromethyl groups enhance its binding affinity, allowing it to modulate biological pathways effectively. This compound may exhibit inhibitory or stimulatory effects on target proteins, leading to various therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds include 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid and 3-(4-Bromo-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid. The presence of a fluorine atom in the phenoxy group of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to these analogs.

Research Findings and Future Directions

Research on 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid highlights its potential in drug design and materials science. Future studies should focus on optimizing its synthesis, exploring its biological activity further, and developing new applications in pharmaceuticals and advanced materials.

CAS No. 2088942-22-5
Product Name 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Molecular Formula C13H7F4NO3
Molecular Weight 301.19 g/mol
IUPAC Name 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
Standard InChIKey TVQABTSNQRGNSP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F
PubChem Compound 89916330
Last Modified Aug 16 2023

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